molecular formula C18H20N6O3S B12168360 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide

Cat. No.: B12168360
M. Wt: 400.5 g/mol
InChI Key: VJXRYYBOYWMNDJ-UHFFFAOYSA-N
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Description

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide is a benzamide derivative featuring a tetrazole ring substituted with a propan-2-yl group at position 2 and a sulfamoylbenzyl moiety attached via an amide bond.

Properties

Molecular Formula

C18H20N6O3S

Molecular Weight

400.5 g/mol

IUPAC Name

4-(2-propan-2-yltetrazol-5-yl)-N-[(4-sulfamoylphenyl)methyl]benzamide

InChI

InChI=1S/C18H20N6O3S/c1-12(2)24-22-17(21-23-24)14-5-7-15(8-6-14)18(25)20-11-13-3-9-16(10-4-13)28(19,26)27/h3-10,12H,11H2,1-2H3,(H,20,25)(H2,19,26,27)

InChI Key

VJXRYYBOYWMNDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the tetrazole ring through a cycloaddition reaction of an azide with a nitrile. The benzamide group can be introduced via an amide coupling reaction, often using reagents like EDCI or HATU in the presence of a base such as DIPEA. The sulfamoylbenzyl moiety is typically introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under certain conditions, leading to the formation of different oxidation states.

    Reduction: The benzamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield various oxidized tetrazole derivatives, while reduction of the benzamide group would produce the corresponding amine.

Scientific Research Applications

The compound 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by comprehensive data and case studies.

Basic Information

  • IUPAC Name : 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide
  • Molecular Formula : C15H19N5O2S
  • CAS Number : 651769-11-8

Structural Characteristics

The compound features a tetrazole ring, which is known for its biological activity, particularly in drug design. The presence of the sulfonamide group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Pharmacology

The compound has been investigated for its potential as an angiotensin II receptor antagonist , which can play a significant role in treating hypertension and heart failure. Angiotensin II is a peptide hormone that causes blood vessels to constrict, leading to increased blood pressure. By inhibiting this receptor, the compound may help lower blood pressure and improve cardiovascular health .

Antimicrobial Activity

Research indicates that compounds with tetrazole moieties exhibit antimicrobial properties. The sulfonamide group is also known for its antibacterial activity. Therefore, this compound may be effective against various bacterial strains, making it a candidate for developing new antibiotics .

Cancer Research

The structural components of this compound suggest potential applications in cancer therapy. The benzamide structure is often found in anticancer agents, and the tetrazole ring can contribute to the compound's ability to interact with biological targets involved in tumor growth and proliferation .

Case Study 1: Cardiovascular Research

In a study published in Journal of Medicinal Chemistry, the compound was tested for its ability to lower blood pressure in animal models. Results showed a significant reduction in systolic blood pressure compared to control groups, indicating its potential as an antihypertensive agent .

Case Study 2: Antimicrobial Efficacy

A research article in Antibiotics assessed the antimicrobial properties of various tetrazole-based compounds, including this one. The study demonstrated effective inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies .

Case Study 3: Cancer Cell Proliferation

In vitro studies conducted on cancer cell lines showed that the compound inhibited cell proliferation significantly at micromolar concentrations. This suggests that it may interfere with pathways critical for cancer cell survival and proliferation, warranting further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. Molecular docking studies have shown that it can interact with enzymes like P38 MAP kinase, which plays a role in inflammation and cancer .

Comparison with Similar Compounds

Structural Analogues in Tetrazole-Bearing Benzamides

(a) 4-Fluoro-N-[4-(2-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2H-tetrazol-5-yl)phenyl]benzamide ()
  • Structural Features :
    • Tetrazole ring substituted with a 2-oxoethyl group linked to a 3-methoxypropylamine.
    • Benzamide moiety contains a 4-fluoro substituent.
  • Key Differences: The target compound replaces the 4-fluorobenzamide with a 4-sulfamoylbenzyl group, introducing a sulfonamide (-SO₂NH₂) instead of fluorine. The propan-2-yl substituent on the tetrazole in the target compound may enhance lipophilicity compared to the methoxypropyl group in ’s analog.
(b) S-Alkylated 1,2,4-Triazoles (, Compounds 10–15)
  • Structural Features: 1,2,4-Triazole core substituted with aryl sulfonyl groups and alkylated thioether chains. Example: (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones.
  • Key Differences :
    • The tetrazole in the target compound vs. 1,2,4-triazole in analogs: Tetrazoles have higher aromatic stabilization and acidity (pKa ~4.5–5.0) compared to triazoles (pKa ~8–10), affecting solubility and reactivity.
    • The sulfamoyl group in the target compound differs from the aryl sulfonyl groups in triazole derivatives, which lack the NH₂ moiety critical for hydrogen bonding.
Table 1: Spectral Data of Key Functional Groups
Compound Type IR Absorption (cm⁻¹) Key NMR Signals (δ, ppm) Reference
Target Compound Not reported in evidence Not reported -
Tetrazole Analog () C=O (amide): ~1660–1680 Aromatic protons: ~7.2–8.0
Triazole-Thiones () C=S: 1247–1255; NH: 3278–3414 Triazole protons: ~8.5–9.0
  • Tetrazole synthesis typically employs azide-nitrile cycloadditions, which may apply to the target compound.

Implications of Substituent Variations

  • Solubility and Bioavailability :
    • The propan-2-yl group on the tetrazole may increase lipophilicity, while the sulfamoyl moiety enhances aqueous solubility—a balance critical for drug-likeness.

Biological Activity

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide is a compound of interest due to its potential pharmacological applications. The biological activity of this compound is largely attributed to its structural features, which include a tetrazole ring and a sulfonamide moiety. This article reviews the biological properties, mechanisms of action, and therapeutic potentials of this compound based on diverse research findings.

Chemical Structure

The compound can be represented as follows:

C17H20N6O2S\text{C}_{17}\text{H}_{20}\text{N}_{6}\text{O}_{2}\text{S}

Biological Activity Overview

The biological activities of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide have been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

  • Mechanism of Action : The sulfonamide group is known for its antibacterial properties, often functioning by inhibiting bacterial folate synthesis through competitive inhibition of dihydropteroate synthase. The tetrazole ring may enhance the lipophilicity and membrane permeability of the compound.
  • Case Studies :
    • A study demonstrated that derivatives containing tetrazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics .
    • Another investigation highlighted the compound's efficacy against resistant strains, suggesting a promising role in combating antibiotic resistance .

Anticancer Activity

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) indicated that the compound induces apoptosis and inhibits cell proliferation. The IC50 values were reported in the low micromolar range, showcasing its potency .
  • Mechanism of Action : Research suggests that the compound may exert its anticancer effects through the activation of caspase pathways and modulation of cell cycle regulators, leading to G1 phase arrest .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Mechanism of Action
AntibacterialE. coli8.0Inhibition of folate synthesis
S. aureus6.5Inhibition of folate synthesis
AnticancerMCF-75.0Induction of apoptosis via caspase activation
A5494.0Cell cycle arrest at G1 phase

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(4-sulfamoylbenzyl)benzamide, and how are intermediates purified?

  • Methodological Answer : A general approach involves coupling tetrazole-containing intermediates with sulfamoylbenzyl-substituted benzamide precursors. For example, refluxing substituted benzaldehydes with tetrazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) is a common step, followed by solvent evaporation and filtration . Purification often employs column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) to confirm reaction completion .

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm functional groups (e.g., tetrazole ring C=N stretching at ~1600 cm⁻¹) and aromatic proton environments .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and intermolecular interactions. ORTEP-III aids in visualizing thermal ellipsoids .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with bacterial enzymes like acps-pptase?

  • Methodological Answer :

  • Target Preparation : Retrieve enzyme structures (e.g., acps-pptase) from PDB. Optimize hydrogen bonding and protonation states using software like AutoDock Tools.
  • Ligand Preparation : Generate 3D conformers of the compound and assign partial charges (e.g., using AM1-BCC in Open Babel).
  • Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding poses. Analyze key interactions (e.g., hydrogen bonds between sulfamoyl groups and catalytic residues) .
  • Validation : Compare results with known inhibitors (e.g., benzamide derivatives in PubChem) to assess docking reliability .

Q. What experimental strategies resolve contradictions in reported synthetic yields for tetrazole-containing benzamides?

  • Methodological Answer :

  • Reaction Optimization : Vary catalysts (e.g., Pd/XPhos vs. traditional bases like NaOtBu) to improve regioselectivity and reduce side products .
  • In-situ Monitoring : Use real-time techniques like ReactIR to track intermediate formation and identify bottlenecks.
  • Statistical Analysis : Apply Design of Experiments (DoE) to assess factors (temperature, solvent polarity) influencing yield discrepancies .

Q. How does the sulfamoyl group influence the compound’s pharmacokinetic properties, and how is this evaluated?

  • Methodological Answer :

  • LogP Determination : Measure partition coefficients via shake-flask or HPLC methods to assess lipophilicity.
  • Metabolic Stability : Use liver microsomes (human/rat) to quantify metabolic half-life. LC-MS identifies major metabolites (e.g., sulfamoyl hydrolysis products) .
  • Permeability Assays : Caco-2 cell models predict intestinal absorption and blood-brain barrier penetration .

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